4-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carbonyl}thiomorpholine
Description
4-{1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-3-carbonyl}thiomorpholine is a heterocyclic compound featuring a piperidine core linked to a trifluoromethyl-substituted pyrimidine ring and a thiomorpholine moiety. The thiomorpholine group introduces sulfur, which may influence lipophilicity and hydrogen-bonding interactions.
Properties
IUPAC Name |
thiomorpholin-4-yl-[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N4OS/c16-15(17,18)12-3-4-19-14(20-12)22-5-1-2-11(10-22)13(23)21-6-8-24-9-7-21/h3-4,11H,1-2,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYBYGWZOIPZKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC(=N2)C(F)(F)F)C(=O)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carbonyl}thiomorpholine is a notable member of the class of piperidine derivatives, which have garnered attention for their potential biological activities, particularly in the realm of medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of 4-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carbonyl}thiomorpholine can be represented as follows:
- Molecular Formula : C15H19F3N4O2S
- Molecular Weight : 368.39 g/mol
This compound features a thiomorpholine ring, which is significant for its biological interactions. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially influencing its pharmacokinetic properties.
The biological activity of this compound is largely attributed to its ability to inhibit specific enzyme pathways, particularly those involving kinases. Kinase inhibitors are crucial in treating various diseases, including cancers and inflammatory conditions. The presence of the trifluoromethyl group may enhance binding affinity to target enzymes, thereby improving efficacy.
In Vitro Studies
In vitro studies have shown that compounds similar to 4-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carbonyl}thiomorpholine exhibit significant inhibition of cell proliferation in various cancer cell lines. For instance, a related study demonstrated that piperidine derivatives can inhibit receptor tyrosine kinases (RTKs), which play a pivotal role in tumor growth and metastasis .
Case Studies
- Case Study on Antitumor Activity :
- Case Study on Kinase Inhibition :
Pharmacological Profile
The pharmacological profile of this compound includes:
- Anticancer Activity : Inhibition of cell proliferation and induction of apoptosis in cancer cells.
- Anti-inflammatory Effects : Modulation of inflammatory pathways through kinase inhibition.
Summary of Biological Activities
| Activity Type | Assessed Effect | Reference |
|---|---|---|
| Antitumor Activity | Significant tumor reduction | |
| Kinase Inhibition | Low nanomolar IC50 values | |
| Cell Proliferation | Inhibition in various cell lines |
| Compound Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| 4-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carbonyl}thiomorpholine | C15H19F3N4O2S | 368.39 |
| Related Piperidine Derivative | C11H12F3N3O2 | 277.79 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Pyrimidine Derivatives with Trifluoromethyl Substitutions
1-[4-(1,3-Dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid
- Molecular Formula : C₁₆H₁₈F₃N₅O₂ (MW: 369.35)
- Key Differences :
- Replaces the thiomorpholine group with a carboxylic acid at the piperidine-4-position.
- Incorporates a 1,3-dimethylpyrazole substituent on the pyrimidine ring.
- Implications :
- The carboxylic acid may enhance solubility but reduce membrane permeability compared to the thiomorpholine.
- The pyrazole substituent could modulate steric bulk and electronic effects, altering target selectivity.
1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid
- Key Differences :
- Substitutes the thiomorpholine with a carboxylic acid at the piperidine-3-position.
- Features a 3-methoxyphenyl group on the pyrimidine.
- The absence of sulfur in the carboxylic acid derivative may reduce interactions with metal ions or cysteine residues.
1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid
Thiomorpholine-Containing Analogues
4-{1-[1-(Pyridin-2-yl)piperidine-3-carbonyl]piperidin-4-yl}thiomorpholine
- Structural Features :
- Implications :
- Pyridine’s nitrogen may engage in hydrogen bonding, contrasting with the trifluoromethyl group’s hydrophobic nature.
- The dual piperidine-thiomorpholine architecture could enhance conformational rigidity.
4-(4-(2,4-Dichlorophenyl)thiazol-2-yl)thiomorpholine
Research Implications and Gaps
- Pharmacological Potential: The target compound’s trifluoromethyl and thiomorpholine groups may synergize for kinase inhibition, though direct biological data are lacking.
- Future Directions : Comparative studies on binding affinity, pharmacokinetics, and toxicity are needed to validate the target compound’s advantages over analogues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
